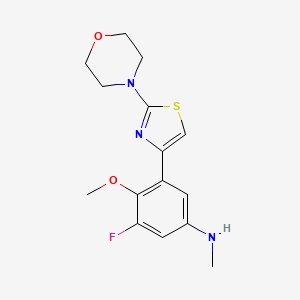

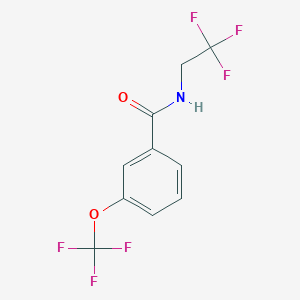

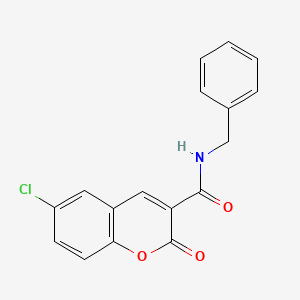

![molecular formula C23H16ClN3 B2795658 5-(4-chlorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-17-3](/img/structure/B2795658.png)

5-(4-chlorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . For instance, quinoline synthesis often involves the Friedländer Synthesis, which is a reaction between a ketone and an amino compound . Another common method is the Skraup and Doebner–Miller reactions, which involve the reaction of α,β-unsaturated aldehydes with substituted anilines .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction . These techniques can provide detailed information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied . For example, reactions at the benzylic position can involve free radical mechanisms, such as those involving N-bromosuccinimide (NBS) .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, benzyl chloride, a related compound, is a colorless liquid that is a reactive organochlorine compound . It has a density of 1.100 g/cm3, a melting point of -39 °C, and a boiling point of 179 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis from 4-Aroyl-5-chloropyrazoles : The compound can be synthesized from 4-aroyl-5-chloro-3-methyl-1-phenyl-pyrazoles, yielding pyrazolo[3,4-b]quinolines. This process was explored to understand the reaction mechanism, and various subsequent products were isolated (Hennig, Müller, & Grosche, 1990).

Structural Characterization : Structural studies of similar compounds like 5-benzyl-7,9-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinolin-1-ium chloride acetic acid solvate have been conducted. The positive charge on the pyrazole ring results in aromatization of the pyrazolo[4,3-c]quinoline tricyclic system (Baumer et al., 2004).

Biological Properties

Antibacterial and Antitumor Properties : Research has explored the antibacterial and antitumor evaluation of bioactive pyrazoles, including derivatives like pyrazolo[3,4-b]quinoline. These compounds have been characterized and tested for potential medical applications (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).

Supramolecular Aggregation Studies : Studies have also been done on the effect of substitution on the dimensionality of supramolecular aggregation in compounds like dihydrobenzopyrazoloquinolines. This research provides insights into how molecular structures can influence physical properties (Portilla et al., 2005).

Pharmaceutical Research

Potential in Cancer Treatment : Some studies focus on the synthesis and evaluation of quinoline derivatives for their potential as anti-cancer drugs. This includes exploring their binding activity and potential as benzodiazepine antagonists, indicating a scope for therapeutic application (Francis et al., 1991).

Antimalarial and Antiproliferative Activity : Quinoline derivatives, including pyrazoloquinolines, have been synthesized and tested for their antimalarial and antiproliferative activities. These compounds have shown significant potential in the treatment of diseases like malaria and leukemia (Charris et al., 2019).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

5-[(4-chlorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN3/c24-18-12-10-16(11-13-18)14-27-15-20-22(17-6-2-1-3-7-17)25-26-23(20)19-8-4-5-9-21(19)27/h1-13,15H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNGKLIDFQDQID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Chlorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

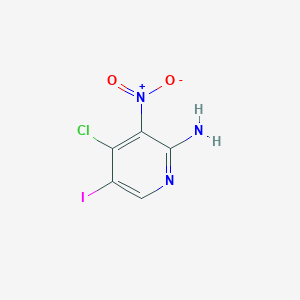

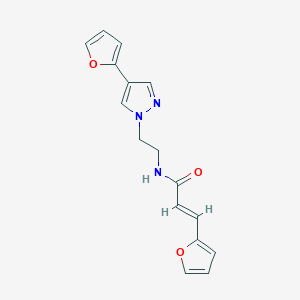

![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2795576.png)

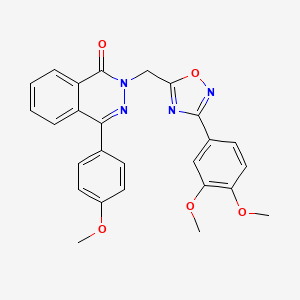

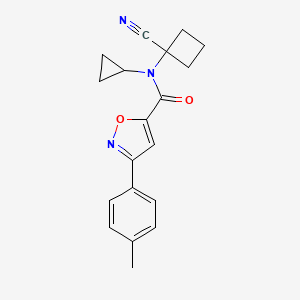

![(2-Hydroxyethyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2795579.png)

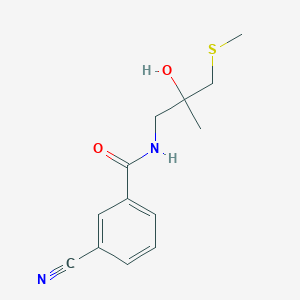

![3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)

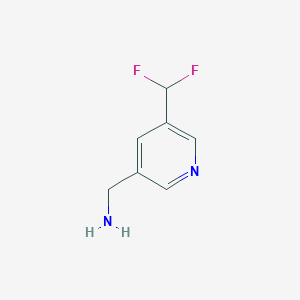

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2795590.png)

![N-(4-methoxyphenyl)-2-{[6-methyl-4-(4-methylbenzyl)-5-oxo-5,6-dihydro-4H-pyrazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetamide](/img/structure/B2795596.png)